molecular formula C20H33ClO3 B13769025 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene CAS No. 66028-01-1

1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene

Cat. No.: B13769025
CAS No.: 66028-01-1
M. Wt: 356.9 g/mol
InChI Key: FKZRSAZGVZJHSV-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a benzene ring substituted with an octyl group and a chain of three ethoxy groups, one of which is chlorinated. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves multiple steps:

Chemical Reactions Analysis

1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy chains and the octyl group contribute to its hydrophobic and hydrophilic properties, allowing it to interact with various biological membranes and proteins .

Comparison with Similar Compounds

1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

66028-01-1

Molecular Formula

C20H33ClO3

Molecular Weight

356.9 g/mol

IUPAC Name

1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-4-octylbenzene

InChI

InChI=1S/C20H33ClO3/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)24-18-17-23-16-15-22-14-13-21/h9-12H,2-8,13-18H2,1H3

InChI Key

FKZRSAZGVZJHSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCCl

Origin of Product

United States

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